molecular formula C17H15N3O3 B2861164 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034448-04-7

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2861164
CAS No.: 2034448-04-7
M. Wt: 309.325
InChI Key: HCRYGJHZPNCUDV-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyloxy group at the 6th position, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide or tosylate, in the presence of a base.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using furan-2-ylmethyl halide and a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, tosylates, and other suitable leaving groups in the presence of bases or acids.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new substituents.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways or diseases.

    Industry: Applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.

    6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide: Similar structure with the carboxamide group at the 5th position.

    6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(18-10-14-7-4-8-22-14)15-9-16(20-12-19-15)23-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRYGJHZPNCUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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